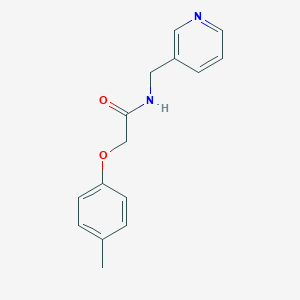
Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- involves the inhibition of specific enzymes and receptors, leading to the disruption of various cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- in lab experiments include its high yield, low toxicity, and high selectivity towards cancer cells. However, its limitations include its limited solubility in water and its potential to exhibit non-specific binding to proteins.
Orientations Futures
There are several future directions for the research and development of Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy-. These include the development of novel synthetic routes to improve yield and purity, the identification of new targets for inhibition, and the investigation of its potential applications in drug delivery and imaging.
In conclusion, Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore the potential of Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- and its applications in various fields.
Méthodes De Synthèse
The synthesis method of Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- involves the reaction between pyridine-3-carboxaldehyde and p-tolyl chloromethyl ether in the presence of sodium hydride. The reaction results in the formation of Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- as a white solid with a high yield.
Applications De Recherche Scientifique
Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant activity against various diseases, including cancer, bacterial infections, and inflammation.
Propriétés
Nom du produit |
Acetamide, N-(pyridin-3-yl)methyl-2-p-tolyloxy- |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-12-4-6-14(7-5-12)19-11-15(18)17-10-13-3-2-8-16-9-13/h2-9H,10-11H2,1H3,(H,17,18) |
Clé InChI |
PHMYRQDUWBSLJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)
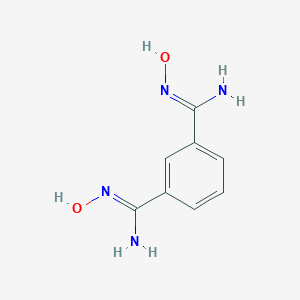
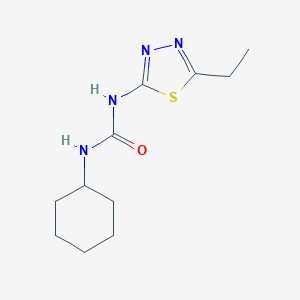
![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)
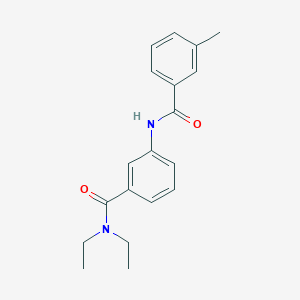
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)

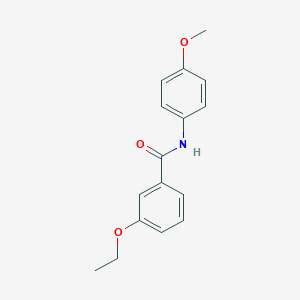
![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
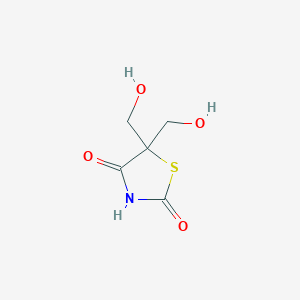
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)

